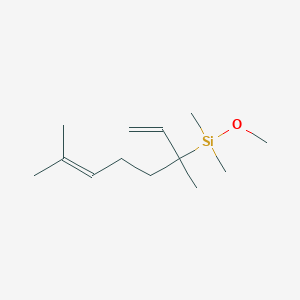
(3,7-Dimethylocta-1,6-dien-3-yl)(methoxy)dimethylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3,7-Dimethylocta-1,6-dien-3-yl)(methoxy)dimethylsilane is an organosilicon compound that features a unique combination of a silicon atom bonded to both organic and inorganic groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3,7-Dimethylocta-1,6-dien-3-yl)(methoxy)dimethylsilane typically involves the hydrosilylation reaction. This process includes the addition of a silicon-hydrogen bond across an unsaturated carbon-carbon bond. The reaction is usually catalyzed by platinum-based catalysts such as Karstedt’s catalyst. The reaction conditions often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes. These methods ensure consistent product quality and higher yields. The use of automated systems and real-time monitoring allows for precise control over reaction parameters, leading to efficient large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
(3,7-Dimethylocta-1,6-dien-3-yl)(methoxy)dimethylsilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into simpler silanes.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like alkoxides or amines can be used under mild conditions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Simpler silanes.
Substitution: Various substituted silanes depending on the nucleophile used.
Applications De Recherche Scientifique
(3,7-Dimethylocta-1,6-dien-3-yl)(methoxy)dimethylsilane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Medicine: Explored for its role in developing new therapeutic agents.
Industry: Utilized in the production of advanced materials, including coatings and adhesives.
Mécanisme D'action
The mechanism of action of (3,7-Dimethylocta-1,6-dien-3-yl)(methoxy)dimethylsilane involves its interaction with various molecular targets. The silicon atom can form stable bonds with organic groups, allowing the compound to act as a versatile intermediate in organic synthesis. The pathways involved include hydrosilylation and nucleophilic substitution, which enable the formation of diverse organosilicon compounds.
Comparaison Avec Des Composés Similaires
Similar Compounds
Linalool: A monoterpenoid alcohol with similar structural features.
Linalyl acetate: An ester of linalool, commonly found in essential oils.
Linalyl formate: Another ester of linalool with distinct properties.
Uniqueness
(3,7-Dimethylocta-1,6-dien-3-yl)(methoxy)dimethylsilane is unique due to its silicon-containing structure, which imparts different chemical reactivity and physical properties compared to purely organic compounds. This uniqueness makes it valuable in applications where traditional organic compounds may not perform as effectively.
Propriétés
Numéro CAS |
94613-59-9 |
|---|---|
Formule moléculaire |
C13H26OSi |
Poids moléculaire |
226.43 g/mol |
Nom IUPAC |
3,7-dimethylocta-1,6-dien-3-yl-methoxy-dimethylsilane |
InChI |
InChI=1S/C13H26OSi/c1-8-13(4,15(6,7)14-5)11-9-10-12(2)3/h8,10H,1,9,11H2,2-7H3 |
Clé InChI |
WLFDKBQMRMCLKT-UHFFFAOYSA-N |
SMILES canonique |
CC(=CCCC(C)(C=C)[Si](C)(C)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-(2H-1,3-Benzodioxol-5-yl)hydrazinylidene]-3-ethoxy-3-oxopropanoate](/img/structure/B14352084.png)
![5-Phenyl-5H-cyclopenta[b]pyridine-6,6,7,7-tetracarbonitrile](/img/structure/B14352091.png)
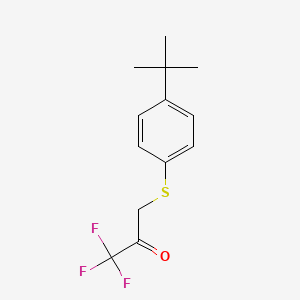

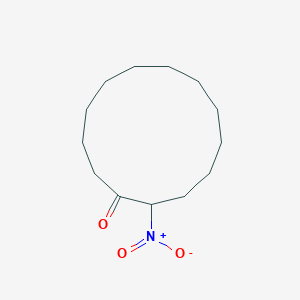
![(3E)-1-acetyl-3-[(3,4-dichlorophenyl)methylidene]pyrrolidin-2-one](/img/structure/B14352110.png)

![Ethyl 4-[(trimethylsilyl)oxy]hept-5-enoate](/img/structure/B14352125.png)
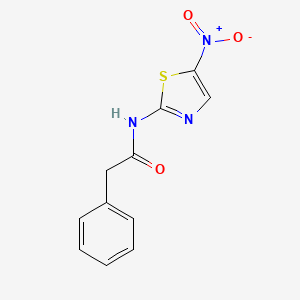
![4-[2-(4-ethoxyphenyl)ethenyl]-N-methyl-N-phenylaniline](/img/structure/B14352130.png)
![Dimethyl [amino(cyano)methylidene]propanedioate](/img/structure/B14352140.png)
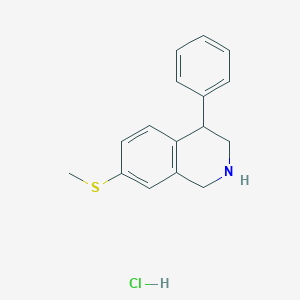
![5-Methyl-1-{2-[(prop-2-en-1-yl)oxy]ethyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14352175.png)
![Phosphine, [2-[bis(3-fluorophenyl)phosphino]ethyl]diphenyl-](/img/structure/B14352180.png)
